molecular formula C9H10OS B095620 S-phenyl propanethioate CAS No. 18245-72-2

S-phenyl propanethioate

Cat. No.: B095620
CAS No.: 18245-72-2
M. Wt: 166.24 g/mol
InChI Key: XOCHGSFCFAFUCO-UHFFFAOYSA-N
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Description

S-phenyl propanethioate is an organic compound with the molecular formula C₉H₁₀OS. It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group and an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-phenyl propanethioate can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with thiophenol in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound as the main product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

S-phenyl propanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-phenyl propanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving thioesters.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-phenyl propanethioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as thioesterases, which catalyze the hydrolysis of thioesters. This reaction releases the corresponding thiol and carboxylic acid, which can participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-phenyl ethanethioate
  • S-phenyl butanethioate
  • S-phenyl pentanethioate

Uniqueness

S-phenyl propanethioate is unique due to its specific chain length and the presence of a phenyl group, which imparts distinct chemical properties. Compared to other thioesters, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

S-phenyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHGSFCFAFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401976
Record name S-Phenyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-72-2
Record name S-Phenyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Phenyl thiopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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